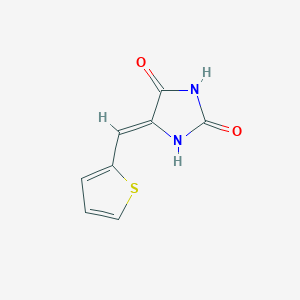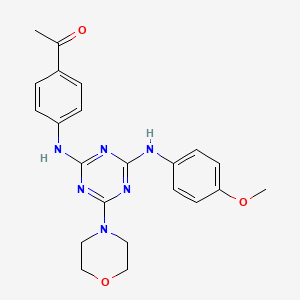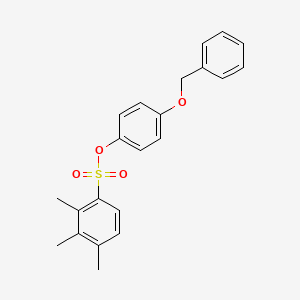
N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Interactions
- The compound is involved in one-pot formation processes , like the synthesis of pyridinium salts substituted by nitrogen heterocycles, which can be further transformed into compounds like nicotine and its analogs (Peixoto et al., 2010).
- Chemical properties and reactions of piperidine, a component of the compound, are significant. For instance, its basicity and its behavior as a nucleophile in electrophilic reactions are notable (Ginsburg, 1967).
Applications in Organic Chemistry
- Utilized in asymmetric carbon-carbon bond formations , especially in the synthesis of substituted piperidines and pyrrolidines, which are important in medicinal chemistry (Johnson et al., 2002).
- Involved in the Boekelheide-type reactions , a method used for synthesizing pyrrolidines and piperidines, significant in the development of new pharmaceutical compounds (Massaro et al., 2011).
- Piperidine, a key component, plays a role in photocatalytic degradation studies , especially in the formation of nitrate and ammonium ions during organic compound degradation (Low et al., 1991).
Biochemical Studies
- In biochemical research , piperidine is known for causing DNA strand breakage at sites of damaged bases, an important aspect in DNA sequencing and damage studies (Mattes et al., 1986).
- Piperidine derivatives have been synthesized for exploring their reactivity with hydride reagents, contributing to the understanding of trichloroamines and their derivatives in organic synthesis (D’hooghe et al., 2008).
Environmental and Material Science Applications
- The compound's derivatives are used in environmental science studies , like the hydrodenitrogenation kinetics of pyridine, providing insights into the reactions and transformations of nitrogen-containing compounds in the environment (Raghuveer et al., 2016).
- In material sciences , derivatives with electron-donating amino groups like piperidine are investigated for their optical properties, which are significant for developing new materials with specific light-emitting properties (Palion-Gazda et al., 2019).
Safety and Hazards
According to the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed . It is recommended to keep away from heat/sparks/open flames/hot surfaces .
Propiedades
IUPAC Name |
N-piperidin-4-yl-3-(trifluoromethyl)pyridin-2-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.3ClH/c12-11(13,14)9-2-1-5-16-10(9)17-8-3-6-15-7-4-8;;;/h1-2,5,8,15H,3-4,6-7H2,(H,16,17);3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRGQTFPVZMTDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=C(C=CC=N2)C(F)(F)F.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3-methoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2720401.png)



![2-Chloro-N-[(1S,2R)-2-(3,5-difluorophenoxy)cyclopentyl]acetamide](/img/structure/B2720409.png)



![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2720417.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide](/img/structure/B2720418.png)


![1-(3-Nitrophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2720423.png)